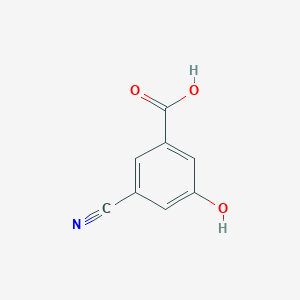

3-氰基-5-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

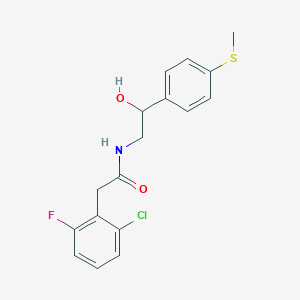

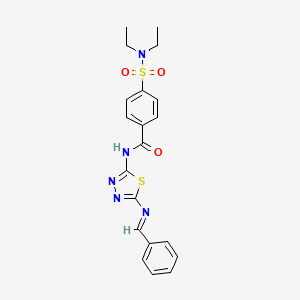

3-Cyano-5-hydroxybenzoic acid is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for 3-Cyano-5-hydroxybenzoic acid is 1S/C8H5NO3/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5/h1-3,10H, (H,11,12) . The ChemSpider ID for this compound is 13763307 .Physical And Chemical Properties Analysis

3-Cyano-5-hydroxybenzoic acid is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 163.13 .科学研究应用

1. 材料化学

- 液晶性质:3-羟基苯甲酸衍生物因其在产生液晶相方面的潜力而受到探索。Reddy 和 Sadashiva (2004) 合成了衍生自 3-羟基苯甲酸的新化合物,展示了从向列相到极性双轴近晶 A 相的转变,这对于先进材料应用至关重要(Reddy 和 Sadashiva,2004)。

2. 缓蚀

- 不锈钢缓蚀剂:Narváez、Cano 和 Bastidas (2005) 研究了 3-羟基苯甲酸作为环保酸洗溶液中 AISI 316L 不锈钢的缓蚀剂,突出了其在工业应用中的潜力(Narváez、Cano 和 Bastidas,2005)。

3. 制药和生物技术应用

- 利福霉素的生物合成:Ghisalba 和 Nüesch (1981) 确定 3-氨基-5-羟基苯甲酸是地中海诺卡菌中利福霉素(一种重要的抗生素)生物合成中的直接前体(Ghisalba 和 Nüesch,1981)。

4. 生物活性化合物合成

- 合成关键中间体:Seto 等人(2019 年)展示了使用连续流闪速化学大规模合成 5-氰基-2-甲酰基苯甲酸(各种生物活性化合物的关键中间体),表明其在化学合成中的重要性(Seto 等人,2019 年)。

5. 染料和颜料工业

- 偶氮分散染料的合成:Rufchahi 和 Gilani (2012) 报道了衍生自 4-羟基苯并[h]喹啉-2-(1H)-酮的新型偶氮分散染料的合成,突出了羟基苯甲酸衍生物在染料制造中的作用(Rufchahi 和 Gilani,2012)。

6. 环境应用

- 催化臭氧化:Bai、Yang 和 Wang (2016) 使用 Fe3O4/多壁碳纳米管作为对羟基苯甲酸臭氧化的催化剂,表明其在环境修复过程中的应用(Bai、Yang 和 Wang,2016)。

安全和危害

The safety information for 3-Cyano-5-hydroxybenzoic acid indicates that it is a hazardous substance. The hazard statements include H302-H312-H315-H319-H332-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

作用机制

Target of Action

The primary target of 3-Cyano-5-hydroxybenzoic acid is the aminoshikimic acid (ASA) pathway in bacteria . This pathway is responsible for the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) , which is a precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics .

Mode of Action

3-Cyano-5-hydroxybenzoic acid interacts with its targets through a series of reactions in the ASA pathway . The ASA pathway comprises a series of reactions resulting in the synthesis of AHBA . The compound’s interaction with its targets results in changes in the synthesis of AHBA, which is a precursor for synthesizing the mC7N units .

Biochemical Pathways

The ASA pathway is the primary biochemical pathway affected by 3-Cyano-5-hydroxybenzoic acid . This pathway recruits the carbon flux from the central carbon metabolism pathways through phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), key intermediates from the glycolytic pathway and the pentose phosphate pathway (PPP), respectively, to the synthesis of 3‐deoxy‐D‐arabinoheptulosonate‐7‐phosphate (DAHP), the initial substrate of the ASA pathway .

Pharmacokinetics

The compound’s success in the suzuki–miyaura (sm) coupling reaction suggests that it has a relatively stable structure and is readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 3-Cyano-5-hydroxybenzoic acid’s action are primarily related to its role in the synthesis of AHBA . AHBA is a precursor for synthesizing the mC7N units, which are the characteristic structural components of ansamycins and mitomycins antibiotics . These compounds have important antimicrobial and anticancer activities .

Action Environment

The action, efficacy, and stability of 3-Cyano-5-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the success of the SM coupling reaction, which the compound is involved in, is attributed to the exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is described as being relatively stable, readily prepared, and generally environmentally benign .

属性

IUPAC Name |

3-cyano-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJZBNIPPCUFCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-hydroxybenzoic acid | |

CAS RN |

1163141-57-8 |

Source

|

| Record name | 3-cyano-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)

![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)

![6-Hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide](/img/structure/B2988689.png)